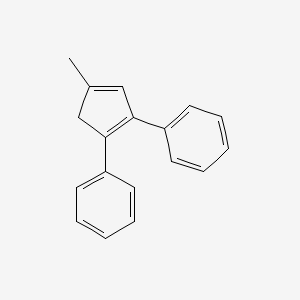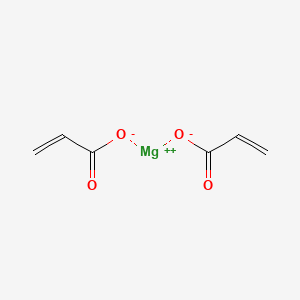
Magnesium,prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium prop-2-enoate, also known as magnesium acrylate, is an organic compound with the molecular formula C₆H₆MgO₄. It is a magnesium salt of acrylic acid, where the magnesium ion is coordinated with two prop-2-enoate anions. This compound is known for its applications in various fields, including polymer chemistry and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium prop-2-enoate can be synthesized through the reaction of magnesium hydroxide or magnesium oxide with acrylic acid. The reaction typically occurs in an aqueous medium, where magnesium hydroxide or magnesium oxide is gradually added to a solution of acrylic acid under controlled temperature and pH conditions. The reaction can be represented as follows:
Mg(OH)2+2CH2=CHCOOH→Mg(CH2=CHCOO)2+2H2O
Alternatively, magnesium carbonate can be used as a starting material, reacting with acrylic acid to form magnesium prop-2-enoate and carbon dioxide:
MgCO3+2CH2=CHCOOH→Mg(CH2=CHCOO)2+CO2+H2O
Industrial Production Methods
In industrial settings, the production of magnesium prop-2-enoate often involves the use of magnesium chloride and sodium acrylate. The reaction occurs in an aqueous medium, where magnesium chloride reacts with sodium acrylate to form magnesium prop-2-enoate and sodium chloride:
MgCl2+2CH2=CHCOONa→Mg(CH2=CHCOO)2+2NaCl
This method is preferred for large-scale production due to its efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium prop-2-enoate undergoes various chemical reactions, including:
Polymerization: The vinyl groups in the prop-2-enoate anions can undergo free radical polymerization to form polyacrylate materials.
Substitution: The carboxylate groups can participate in nucleophilic substitution reactions.
Coordination: The magnesium ion can coordinate with other ligands, forming complexes.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under thermal or photochemical conditions.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Coordination: Ligands such as ethylenediamine or bipyridine can be used to form coordination complexes.
Major Products Formed
Polymerization: Poly(magnesium acrylate) or cross-linked polyacrylate networks.
Substitution: Alkyl or acyl derivatives of magnesium prop-2-enoate.
Coordination: Magnesium-ligand complexes with varying stoichiometries.
Wissenschaftliche Forschungsanwendungen
Magnesium prop-2-enoate has a wide range of applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polyacrylate materials, which are employed in superabsorbent polymers, adhesives, and coatings.
Materials Science: Utilized in the development of hydrogels and other advanced materials with unique mechanical and chemical properties.
Biomedical Applications: Investigated for use in drug delivery systems and tissue engineering due to its biocompatibility and ability to form hydrogels.
Catalysis: Employed as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.
Wirkmechanismus
The mechanism of action of magnesium prop-2-enoate depends on its application:
Polymerization: The vinyl groups undergo free radical polymerization, forming long polymer chains.
Coordination Chemistry: The magnesium ion coordinates with ligands, stabilizing reactive intermediates and facilitating catalytic cycles.
Biomedical Applications: In drug delivery, the compound forms hydrogels that can encapsulate and release therapeutic agents in a controlled manner.
Vergleich Mit ähnlichen Verbindungen
Magnesium prop-2-enoate can be compared with other similar compounds such as:
Sodium prop-2-enoate (sodium acrylate): Similar in structure but with sodium instead of magnesium. It is widely used in superabsorbent polymers.
Calcium prop-2-enoate (calcium acrylate): Similar in structure but with calcium instead of magnesium. It is used in similar applications but has different solubility and reactivity properties.
Magnesium methacrylate: Similar to magnesium prop-2-enoate but with a methyl group on the vinyl group. It has different polymerization properties and is used in different types of polymers.
Magnesium prop-2-enoate is unique due to its specific coordination chemistry and the properties imparted by the magnesium ion, making it suitable for specialized applications in materials science and catalysis.
Eigenschaften
Molekularformel |
C6H6MgO4 |
|---|---|
Molekulargewicht |
166.41 g/mol |
IUPAC-Name |
magnesium;prop-2-enoate |
InChI |
InChI=1S/2C3H4O2.Mg/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5);/q;;+2/p-2 |
InChI-Schlüssel |
DWLAVVBOGOXHNH-UHFFFAOYSA-L |
Kanonische SMILES |
C=CC(=O)[O-].C=CC(=O)[O-].[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


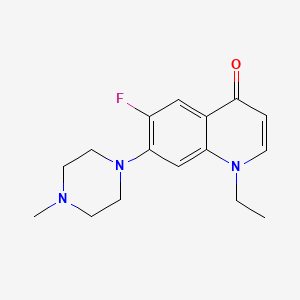

![9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B13407767.png)
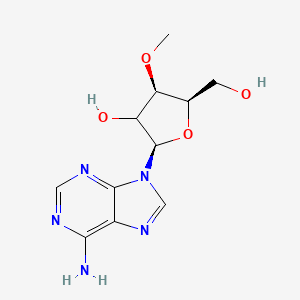

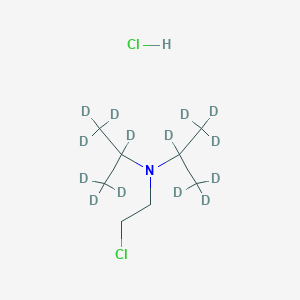
![disodium;4-[[2-(carbamoylamino)-4-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]phenyl]diazenyl]benzene-1,3-disulfonate](/img/structure/B13407807.png)
![(6Alpha,11Beta,16Beta)-17,21-[(1-Ethoxypropylidene)bis(oxy)]-6,9-difluoro-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione](/img/structure/B13407808.png)
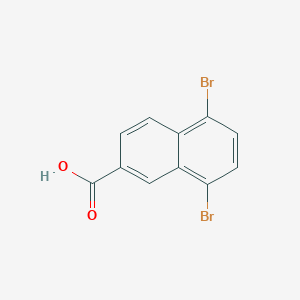
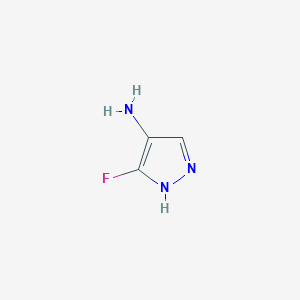

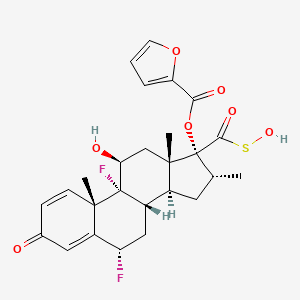
![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[(5S)-5-[(sulfamoylamino)methyl]pyrrolidin-1-ium-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13407830.png)
